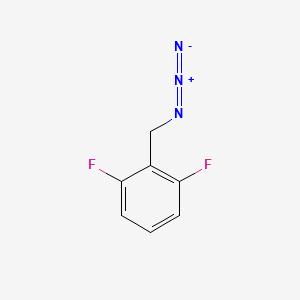

2-(Azidomethyl)-1,3-Difluorbenzol

Übersicht

Beschreibung

2-(Azidomethyl)-1,3-difluorobenzene (2-AMDF) is a type of compound that has been studied for its potential applications in scientific research. It is a derivative of difluorobenzene and has an azido group attached to the methyl group. This compound has been of interest to researchers due to its potential to be used in a variety of lab experiments and research applications.

Wissenschaftliche Forschungsanwendungen

Materialwissenschaften

Organische Azide wie 2-(Azidomethyl)-1,3-Difluorbenzol können in der Materialwissenschaft als Vernetzer eingesetzt werden . Die außergewöhnliche Reaktivität der Azidgruppe macht organische Azide zu einer äußerst vielseitigen Familie von Verbindungen in der Chemie und Materialwissenschaft . Sie zeigen eine außergewöhnliche Effizienz bei der Polymervernetzung, einem Verfahren, das verwendet wird, um die physikalischen Eigenschaften von Polymeren zu verändern und die Effizienz polymerbasierter Geräte wie Membranbrennstoffzellen, organische Solarzellen (OSCs), Leuchtdioden (LEDs) und organische Feldeffekttransistoren (OFETs) zu verbessern .

Energetische Materialien

Als stickstoffreiche Klasse von Verbindungen weisen organische Azide in der Regel positive Bildungsenthalpien, hohe Dichten und hohe Verbrennungsraten auf . Während der Spaltung der Azidbindung werden elementares Stickstoff und beträchtliche Mengen an Energie im Bereich von 90 kcal pro Azideinheit freigesetzt . Dies macht sie interessant als hochenergetische Materialien .

Synthese von Pharmazeutika

this compound kann bei der Synthese von Pharmazeutika eingesetzt werden. Seine vielseitigen Eigenschaften machen es wertvoll für die Synthese von Pharmazeutika.

Synthese von Farbstoffen

this compound kann auch bei der Synthese von Farbstoffen eingesetzt werden. Seine vielseitigen Eigenschaften machen es wertvoll für die Synthese von Farbstoffen.

Hochleistungsmaterialien

this compound kann bei der Synthese von Hochleistungsmaterialien für verschiedene Anwendungen eingesetzt werden. Seine vielseitigen Eigenschaften machen es wertvoll für die Synthese von Hochleistungsmaterialien.

Azid-Alkin-Cycloaddition (AAC)

Diese Reaktion ist eine gängige Anwendung von Aziden in der organischen Synthese. This compound kann potentiell mit terminalen Alkinen in Gegenwart eines Katalysators reagieren, um substituierte Triazole zu bilden.

Synthese verschiedener Heterocyclen

Organische Azide haben verschiedene Heterocyclen des fünfgliedrigen Rings mit einem Heteroatom, wie z. B. Pyrrole, synthetisiert . Sie sind auch an der Synthese von Heterocyclen mit zwei Heteroatomen beteiligt, wie z. B. Pyrazol und Isoxazol, Oxazol, Thiazol, Oxazin und Pyrimidin .

Eintopf-Domino-Reaktion

Organische Azide können in Eintopf-Domino-Reaktionen eingesetzt werden, um basische fünf-, sechs-, organometallische heterocyclische Ringsysteme und/oder deren kondensierte Analoga herzustellen . Dies umfasst die synthetischen Werkzeuge verschiedener Heterocyclen aus den entsprechenden organischen Aziden .

Wirkmechanismus

I’ve provided a comprehensive overview of the compound’s mechanism of action, considering its potential targets, biochemical pathways, and pharmacokinetics. If you’d like more specific details or have additional inquiries, feel free to ask!

: Pralidoxime: Uses, Interactions, Mechanism of Action | DrugBank Online : Aziridines and azetidines: building blocks for … - RSC Publishing : Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by … : DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances : Energetic N-azidomethyl derivatives of polynitro hexaazaisowurtzitanes … : 苄基叠氮 - 百度百科 : [Mn-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl …](https

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

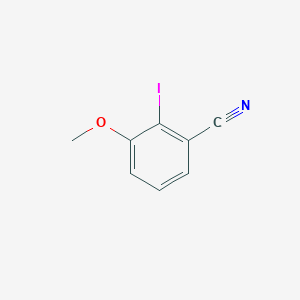

IUPAC Name |

2-(azidomethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZUBPHMRHROHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447172 | |

| Record name | 2,6-Difluorobenzylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106308-60-5 | |

| Record name | 2-(Azidomethyl)-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106308-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(azidomethyl)-1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

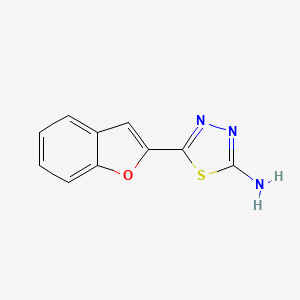

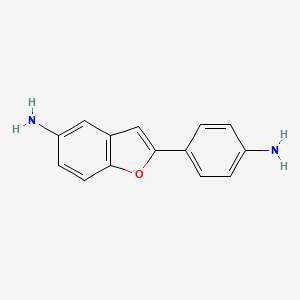

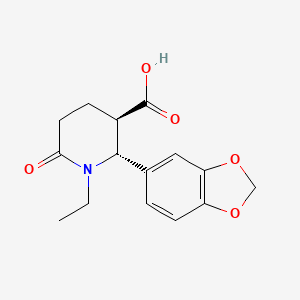

Q1: What is the role of 2-(Azidomethyl)-1,3-difluorobenzene in the synthesis of rufinamide?

A: 2-(Azidomethyl)-1,3-difluorobenzene serves as a key building block in the multi-step synthesis of rufinamide. [, ] Specifically, it reacts with methyl propiolate to form methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. This intermediate is then further reacted with ammonia to yield the final product, rufinamide. [, ]

Q2: Could you elaborate on the reaction mechanism involved in the synthesis of rufinamide using 2-(Azidomethyl)-1,3-difluorobenzene?

A: While the provided research papers [, ] don't delve into the detailed reaction mechanisms, we can infer the key steps:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.